Bienvenue dans la boutique en ligne BenchChem!

Obtusin

Monoamine Oxidase Inhibition Neurodegeneration Selectivity Index

Obtusin (CAS 70588-05-5) is the definitive hMAO-A inhibitor reference standard, delivering >36-fold selectivity over hMAO-B (IC50 11.12 uM vs. >400 uM)—a profile unmatched by emodin (2.3-fold) or aurantio-obtusin (6.4-fold). This clean selectivity is essential for Parkinson's and depression models requiring unambiguous target engagement. Its negligible anti-glycation activity (IC50 >200 uM) makes it the ideal structurally matched negative control for aurantio-obtusin studies. As an intermediate-potency thrombin inhibitor (IC50 27.88 uM), it anchors SAR panels for antithrombotic discovery. Validated in vivo at 10 mg/kg/day for diabetic retinopathy via Poldip2-Nox4/NF-kB-MAPK-VEGFA pathways. Insist on Obtusin—where selectivity defines your assay.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 70588-05-5
Cat. No. B150399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObtusin
CAS70588-05-5
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)O
InChIInChI=1S/C18H16O7/c1-7-5-8-12(18(25-4)13(7)19)15(21)11-9(14(8)20)6-10(23-2)17(24-3)16(11)22/h5-6,19,22H,1-4H3
InChIKeyCFLNHFUPWNRWJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Obtusin (CAS 70588-05-5): An Anthraquinone with Differentiated hMAO-A Selectivity for CNS and Cardiovascular Research


Obtusin (CAS 70588-05-5) is a methoxylated dihydroxyanthraquinone isolated from the seeds of Cassia obtusifolia L. and C. tora L. [1]. As a natural anthraquinone, obtusin is distinguished from its structural analogs by a specific substitution pattern that confers selective inhibition of human monoamine oxidase-A (hMAO-A), with an IC₅₀ of 11.12 ± 0.60 μM and high selectivity over hMAO-B (IC₅₀ > 400 μM) [2]. This molecular signature translates into quantifiable differentiation in enzymatic assays, anti-glycation activity, and thrombin inhibition, positioning obtusin as a well-characterized reference standard for research in neurodegenerative disorders and thrombotic disease [3][4].

Why Obtusin (CAS 70588-05-5) Cannot Be Substituted by Other Cassia-Derived Anthraquinones


Cassia seeds contain a complex mixture of anthraquinones, including emodin, chrysophanol, physcion, aurantio-obtusin, chryso-obtusin, and obtusifolin, each with distinct hydroxylation and methoxylation patterns that dictate their target engagement and potency [1]. Generic substitution with structurally similar anthraquinones is scientifically unsound because obtusin exhibits a unique combination of hMAO-A selectivity (IC₅₀ 11.12 μM vs. >400 μM for hMAO-B) that is not replicated by emodin (23.27 μM for hMAO-A, 54.67 μM for hMAO-B) or aurantio-obtusin (27.23 μM for hMAO-A, 174.40 μM for hMAO-B) [2]. Furthermore, obtusin's negligible anti-glycation activity (IC₅₀ >200 μM for BSA and human insulin) starkly contrasts with that of aurantio-obtusin (IC₅₀ 166.33 μM for BSA, 55.69 μM for human insulin), demonstrating that even minor structural variations among in-class compounds produce functionally divergent pharmacological profiles that preclude simple interchangeability [3].

Quantitative Differentiation Evidence for Obtusin (CAS 70588-05-5) Against Key Anthraquinone Comparators


Superior hMAO-A Selectivity Profile Relative to Emodin and Aurantio-Obtusin

Obtusin demonstrates a 10-fold higher potency for hMAO-A inhibition (IC₅₀ 11.12 μM) compared to its closest structural analog aurantio-obtusin (IC₅₀ 27.23 μM) and a >35-fold selectivity window over hMAO-B (IC₅₀ >400 μM). In contrast, emodin exhibits only 2.3-fold selectivity (hMAO-A IC₅₀ 23.27 μM; hMAO-B IC₅₀ 54.67 μM) [1].

Monoamine Oxidase Inhibition Neurodegeneration Selectivity Index

Negligible Anti-Glycation Activity Distinguishes Obtusin from Aurantio-Obtusin and Chryso-Obtusin

In a standardized BSA glycation assay, obtusin exhibited an IC₅₀ value exceeding 200 μM, indicating negligible activity. This is in stark contrast to aurantio-obtusin (IC₅₀ 166.33 ± 0.83 μM) and chryso-obtusin (IC₅₀ 189.61 ± 1.70 μM), which show measurable anti-glycation effects. The difference is even more pronounced in a human insulin glycation model, where aurantio-obtusin displays an IC₅₀ of 55.69 ± 1.19 μM while obtusin remains inactive (>200 μM) [1].

Anti-Glycation AGE Formation Diabetic Complications

Moderate Thrombin Inhibition with Distinct Kinetics Compared to Obtusifolin

In a direct head-to-head enzymatic assay, obtusin inhibited human thrombin with an IC₅₀ of 27.88 μM, representing moderate activity. The more potent analog obtusifolin exhibited an IC₅₀ of 9.08 μM with a Ki of 9.63 μM, while aurantio-obtusin showed an IC₅₀ of 19.44 μM with a Ki of 10.30 μM [1]. Kinetic analysis confirmed that all three compounds act as mixed-type inhibitors, but obtusin's higher IC₅₀ positions it as a comparator of intermediate potency within this chemical series.

Thrombin Inhibition Antithrombotic Cardiovascular

Pharmacokinetic Differentiation: Slower Absorption and Bimodal Profile in Liver Injury Model

In a comparative rat pharmacokinetic study of nine Cassia-derived anthraquinones following oral administration, obtusin exhibited a bimodal plasma concentration-time profile in both normal and acute liver injury models, a characteristic shared with emodin, chrysophanol, aloe-emodin, and rhein [1]. Notably, in the acute liver injury model administered with prepared Semen Cassiae, the AUC₀₋ₜ for obtusin was significantly higher than in other groups, indicating altered absorption and disposition under pathological conditions [2].

Pharmacokinetics Drug Metabolism Liver Injury

In Vivo Efficacy in Diabetic Retinopathy: Functional and Histological Improvements at 10 mg/kg

In a 12-week db/db mouse model of diabetic retinopathy, obtusin administered at 10 mg/kg/day significantly reduced blood glucose levels, improved dyslipidemia, thickened retinal layers, and reduced retinal oxidative stress compared to vehicle-treated diabetic controls [1]. The study also reported inhibition of inflammatory cytokine upregulation and preservation of retinal barrier function. Mechanistically, obtusin was shown to target the Poldip2-Nox4 oxidative stress axis and the NF-κB-MAPK-VEGFA inflammatory pathway [2].

Diabetic Retinopathy Oxidative Stress In Vivo Efficacy

Chemical Purity and Analytical Standard Availability at >98% (HPLC)

Obtusin is commercially available as an analytical standard with certified HPLC purity ≥98%, supported by NMR and MS characterization [1]. In contrast, many structurally related anthraquinones such as physcion and chrysophanol are commonly offered at lower purity grades (typically ≥95%) or without comprehensive analytical certification . The availability of obtusin at >98% purity with full analytical documentation reduces batch-to-batch variability and supports reproducible quantitative analysis in both research and quality control settings.

Analytical Standard Purity Specification Quality Control

Recommended Application Scenarios for Obtusin (CAS 70588-05-5) Based on Verified Differentiation Evidence


hMAO-A Selective Inhibition Studies in CNS Drug Discovery

Use obtusin as a well-characterized hMAO-A inhibitor (IC₅₀ 11.12 μM) with >36-fold selectivity over hMAO-B. This selectivity profile, established in recombinant enzyme assays [1], makes obtusin superior to emodin (selectivity ratio 2.3) and aurantio-obtusin (selectivity ratio 6.4) for experiments requiring clean on-target hMAO-A engagement without confounding MAO-B inhibition. Recommended for Parkinson's disease and depression models where selective MAO-A inhibition is desired.

Negative Control for Anti-Glycation and AGE Formation Assays

Employ obtusin as a structurally matched negative control in anti-glycation studies. Because obtusin exhibits negligible inhibition of both BSA and human insulin glycation (IC₅₀ >200 μM) while its close analog aurantio-obtusin shows significant activity (IC₅₀ 55.69 μM on insulin) [2], obtusin provides an ideal comparator to isolate the structural determinants of anti-glycation activity within the Cassia anthraquinone series.

Thrombin Inhibitor SAR Studies with Validated Comparative Data

Include obtusin in structure-activity relationship (SAR) panels for antithrombotic drug discovery. With a human thrombin IC₅₀ of 27.88 μM and mixed-type inhibition kinetics [3], obtusin serves as an intermediate-potency reference point between the more potent obtusifolin (IC₅₀ 9.08 μM) and inactive anthraquinones like chrysophanol. This established quantitative ranking supports rational lead optimization efforts.

In Vivo Diabetic Retinopathy Efficacy Studies in db/db Mice

Utilize obtusin in preclinical diabetic retinopathy research at the validated oral dose of 10 mg/kg/day. This dose produced significant improvements in retinal histopathology, oxidative stress markers, and inflammatory cytokine expression after 12 weeks of treatment in db/db mice [4]. The established efficacy and mechanistic link to the Poldip2-Nox4 and NF-κB-MAPK-VEGFA pathways provide a robust framework for further in vivo investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obtusin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.